5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a 4-chlorophenyl group and a piperazine moiety that is further substituted with a 4-chlorophenyl and phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The thieno[2,3-d]pyrimidine core is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Final Substitution with 4-Chlorophenyl and Phenylmethyl Groups: The final step involves the substitution of the piperazine ring with 4-chlorophenyl and phenylmethyl groups, typically using appropriate halides or other electrophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl)pyrimidine
- 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Uniqueness
5-(4-Chlorophenyl)-4-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both thieno[2,3-d]pyrimidine and piperazine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H24Cl2N4S |
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Molecular Weight |
531.5 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H24Cl2N4S/c30-23-10-6-20(7-11-23)25-18-36-29-26(25)28(32-19-33-29)35-16-14-34(15-17-35)27(21-4-2-1-3-5-21)22-8-12-24(31)13-9-22/h1-13,18-19,27H,14-17H2 |
InChI Key |
BYGYFKJZFRCTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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